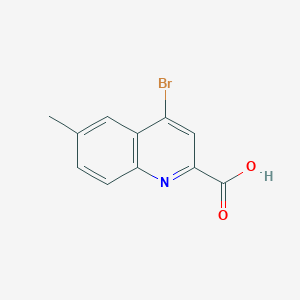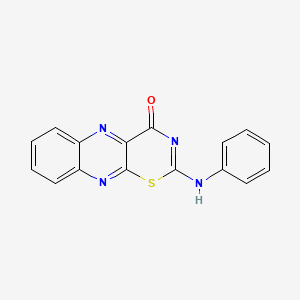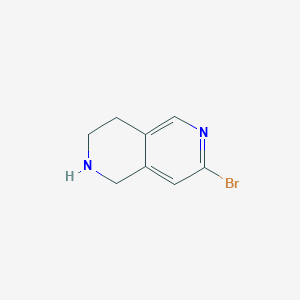
7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound featuring a bromine atom attached to a tetrahydro-2,6-naphthyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,6-naphthyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1,2,3,4-tetrahydro-2,6-naphthyridine in an appropriate solvent such as chloroform.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Heat the mixture under reflux until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of safer brominating agents and greener solvents is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine derivative.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to further reduce the naphthyridine ring.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Oxidation: Naphthyridine derivatives with different oxidation states.
Reduction: Dehalogenated or fully reduced naphthyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and functional materials.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its role in developing new therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, including polymers and dyes. Its unique structure allows for the creation of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the naphthyridine ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-2,6-naphthyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
1,2,3,4-Tetrahydroquinoline: A related heterocycle with different nitrogen positioning, affecting its chemical properties and uses.
Uniqueness: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of diverse compounds with tailored properties.
Propiedades
Fórmula molecular |
C8H9BrN2 |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
7-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2 |
Clave InChI |
HTQWLALDYDOEAN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=CC(=NC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
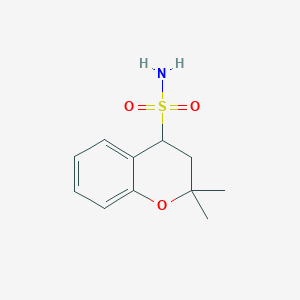


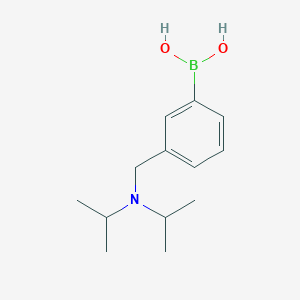
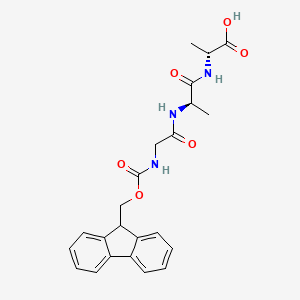

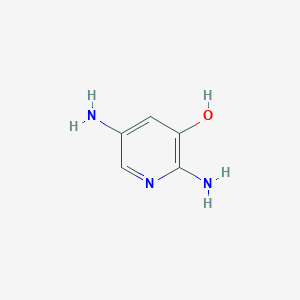

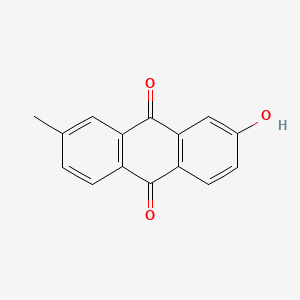
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
